molecular formula C19H15ClN2O3S B2798077 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 801226-22-2

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2798077
CAS RN: 801226-22-2
M. Wt: 386.85
InChI Key: MNABKBRCURVKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15ClN2O3S and its molecular weight is 386.85. The purity is usually 95%.
BenchChem offers high-quality N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The compound has been associated with antiviral activity. In a study, it was found that similar compounds with a 1,3,4-thiadiazole moiety showed certain anti-tobacco mosaic virus activity .

Role in Semiconductor Photoelectronic Devices

Zinc oxide, a wide band-gap semiconductor, has shown extensive potential applications in high-efficiency semiconductor photoelectronic devices . The compound, being a zinc derivative, could potentially have similar applications.

Role in Semiconductor Photocatalysis

Zinc oxide has also been used in semiconductor photocatalysis . Given the compound’s zinc derivative nature, it could potentially be used in similar applications.

Role in Diluted Magnetic Semiconductors

Zinc oxide has been used in diluted magnetic semiconductors . The compound, being a zinc derivative, could potentially have similar applications.

Aphicidal Activity

The compound has shown aphicidal activity against Sitobion miscanthi and Schizaphis graminum .

Antifungal Activity

The compound has also shown antifungal activities against Pythium aphanidermatum .

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABKBRCURVKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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